

# **ALG-097558 preclinical data summary**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ALG-097558 |           |
| Cat. No.:            | B15568079  | Get Quote |

A Technical Summary of Preclinical Data for ALG-097558

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the publicly available preclinical data for **ALG-097558**, an investigational oral pan-coronavirus 3CL protease inhibitor developed by Aligos Therapeutics in collaboration with KU Leuven. **ALG-097558** is designed for the treatment and prevention of COVID-19 without the need for ritonavir boosting[1][2][3].

### **Mechanism of Action**

**ALG-097558** is an orally available, reversible covalent inhibitor of the main viral protease of coronaviruses, the 3-chymotrypsin-like protease (3CLpro)[4][5]. This cysteine protease is essential for viral replication, as it is responsible for cleaving the viral polyproteins into functional proteins[4][5]. By inhibiting 3CLpro, **ALG-097558** blocks the viral replication cycle[5]. Its target site is highly conserved across coronaviruses, suggesting a high barrier to resistance and broad activity[1][6][7].

# Signaling Pathway: Inhibition of Viral Polyprotein Processing

The diagram below illustrates the role of 3CLpro in the coronavirus replication cycle and the mechanism of inhibition by **ALG-097558**.





Click to download full resolution via product page

Caption: Mechanism of 3CL protease inhibition by ALG-097558.



# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo preclinical data for ALG-097558.

**Table 1: In Vitro Enzymatic and Antiviral Activity** 

| Assay Type          | Target / Virus                      | Metric | Value (nM)  | Notes                                                               |
|---------------------|-------------------------------------|--------|-------------|---------------------------------------------------------------------|
| Enzymatic Assay     | SARS-CoV-2<br>3CLpro (Wuhan)        | IC50   | 0.22 - 0.27 | Potent direct inhibition of the viral protease[8] [9].              |
| Enzymatic Assay     | SARS-CoV-2<br>3CLpro                | Ki     | 0.074       | High binding affinity to the target enzyme[9].                      |
| Cell-Based<br>Assay | SARS-CoV-2<br>(Various<br>Variants) | EC50   | 7 - 13      | Potent antiviral activity against multiple circulating variants[9]. |
| Cell-Based<br>Assay | SARS-CoV-1                          | EC50   | 22          | Demonstrates activity against other related coronaviruses[9].       |
| Cell-Based<br>Assay | MERS-CoV                            | EC50   | 5           | Demonstrates activity against other related coronaviruses[9].       |
| Cell-Based<br>Assay | Human Airway<br>Epithelium Cells    | EC99.9 | 5.3         | Without 40%<br>human serum[2]<br>[10].                              |
| Cell-Based<br>Assay | Human Airway<br>Epithelium Cells    | EC99.9 | 54          | With 40% human serum[2][10].                                        |

# **Table 2: Comparative In Vitro Potency**



| Comparison         | SARS-CoV-2<br>Variant(s) | Fold Improvement vs. Nirmatrelvir | Source(s)                                                                      |
|--------------------|--------------------------|-----------------------------------|--------------------------------------------------------------------------------|
| Cell-Based Potency | Omicron                  | 10-fold                           | Significant improvement in potency against a key variant of concern[1] [6][7]. |
| Cell-Based Potency | Omicron Subvariants      | 3 to 9-fold                       | Maintained superior activity against newer subvariants[8].                     |
| Cell-Based Potency | Multiple Variants        | 9 to 20-fold                      | Broadly superior potency demonstrated across a range of variants[1][3][6][7].  |

# Table 3: In Vivo Efficacy in SARS-CoV-2 Hamster Model

| Dose of ALG-<br>097558 (Oral) | Dosing Regimen                                        | Outcome                                                                                                    | Source(s)                                                                                                     |
|-------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| 2.5, 8.3, 25 mg/kg            | Therapeutic (initiated 24h post-infection)            | Significant reduction in viral RNA and infectious virus titers in lung tissue; improved lung histology[9]. | Efficient reduction of viral replication demonstrated with a therapeutic dosing regimen at low oral doses[2]. |
| 2.5 mg/kg<br>(suboptimal)     | Combination with GS-<br>441524 (Remdesivir<br>parent) | Greater reduction in lung infectious virus titer than either monotherapy (5.7 Log10 reduction)[9] [11].    | Additive antiviral effect observed[11].                                                                       |
| 75 mg/kg                      | Monotherapy                                           | 6.7 Log <sub>10</sub> reduction in infectious virus titer in the lung[11].                                 |                                                                                                               |



## **Experimental Protocols**

While detailed, step-by-step protocols are proprietary, the available literature describes the models and general methodologies used to generate the preclinical data.

## **General Workflow for Antiviral Compound Evaluation**





#### Click to download full resolution via product page

Caption: A typical workflow for preclinical antiviral drug discovery.

- 1. Biochemical and Cellular Assays
- Objective: To determine the direct inhibitory activity against the 3CLpro enzyme and the antiviral potency in cell culture.
- Methodology Summary:
  - Enzymatic Assays: The inhibitory activity of ALG-097558 was measured against purified SARS-CoV-2 3CLpro to determine IC₅₀ and K₁ values[8][9].
  - Cell-Based Assays: Various cell lines, including VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7, were infected with different SARS-CoV-2 variants or other coronaviruses[10] [11]. The concentration of ALG-097558 required to inhibit viral replication by 50% (EC50) was then determined. For some experiments, a P-glycoprotein inhibitor was used to ensure compound entry into cells[10][11]. Cytotoxicity was assessed to ensure antiviral effects were not due to cell death[11].
  - Human Airway Epithelium Cultures: To model the primary site of infection more closely,
     ALG-097558 was tested in air-liquid interface (ALI) cultures of human airway epithelium cells. Efficacy was measured with and without the presence of 40% human serum to assess the impact of protein binding[2][10].

#### 2. In Vivo Efficacy Model

- Objective: To evaluate the antiviral efficacy of orally administered ALG-097558 in a living organism.
- Methodology Summary:
  - Animal Model: The Syrian golden hamster model of SARS-CoV-2 infection was used[2][4]
     [9]. This model is well-established and recapitulates aspects of human COVID-19 lung pathology.



- Dosing: Hamsters were infected intranasally with SARS-CoV-2. A therapeutic dosing regimen was employed, with oral administration of ALG-097558 initiated 24 hours after infection[9][11].
- Endpoints: Efficacy was assessed by measuring the reduction in viral RNA and infectious virus titers in lung tissue at specific time points post-infection (e.g., 96 hours)[9][11]. Lung histology was also evaluated to assess the reduction in virus-induced pathology[9].

#### 3. ADME and Safety Profile

- Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a preliminary safety profile.
- Methodology Summary: The ADME profile was characterized to predict human pharmacokinetics and establish a potential dosing regimen (predicted as 370-600 mg twice-daily) without the need for a booster like ritonavir[2]. The compound was found to be selective for the viral 3CLpro, with no off-target activity against human Cathepsin L or Human Rhinovirus protease[9][10]. These studies, along with preclinical safety pharmacology assessments, supported the advancement of ALG-097558 into Phase 1 clinical trials[4].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Aligos Therapeutics Selects Drug Candidate ALG-097558, a Potent Ritonavir-Free Oral Protease Inhibitor for the Treatment and Prevention of COVID-19 | Centre for Drug Design and Discovery [cd3.be]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Aligos Therapeutics Selects Drug Candidate ALG-097558, a Potent Ritonavir-Free Oral Protease Inhibitor for the Treatment and Prevention of COVID-19, to Advance into Development | Aligos Therapeutics [investor.aligos.com]



- 4. Discovery and Preclinical Profile of ALG-097558, a Pan-Coronavirus 3CLpro Inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aligos Therapeutics Selects Drug Candidate ALG-097558, a [globenewswire.com]
- 7. Aligos Therapeutics Selects Drug Candidate ALG-097558, a Potent Ritonavir-Free Oral Protease Inhibitor for the Treatment and Prevention of COVID-19 | Cistim [cistim.be]
- 8. ALG-097558 confirmed as an effective pan-coronavirus strategy | BioWorld [bioworld.com]
- 9. Preclinical efficacy of ALG-097558 in SARS-CoV-2 hamster model presented | BioWorld [bioworld.com]
- 10. aligos.com [aligos.com]
- 11. aligos.com [aligos.com]
- To cite this document: BenchChem. [ALG-097558 preclinical data summary]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568079#alg-097558-preclinical-data-summary]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





